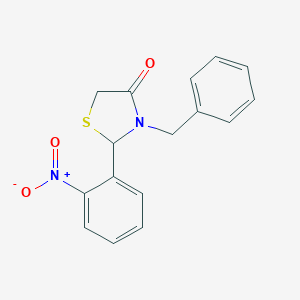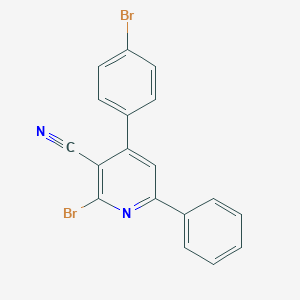
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a benzyl group and a nitrophenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidinone ring can be oxidized to form a thiazolidinedione derivative.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one.
Reduction: 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidinone ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one
- 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione
- 3-Benzyl-2-(2-chloro-phenyl)-thiazolidin-4-one
Uniqueness
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both a nitro group and a thiazolidinone ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
3-benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-15-11-22-16(13-8-4-5-9-14(13)18(20)21)17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Clé InChI |
GUTXURBXKUNXMM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B404352.png)
![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)









